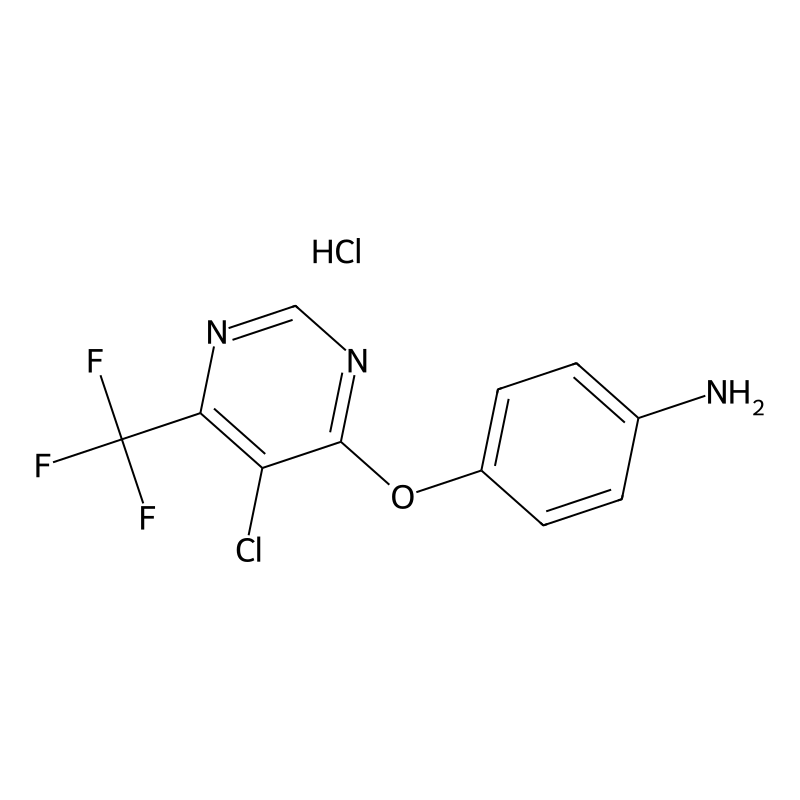

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search limitations

Scientific research is often published in academic journals and databases that may require a subscription for access. Additionally, some research may be proprietary and not publicly available.

Chemical identification

Because the compound has a complex chemical structure, it's possible that it is a relatively new discovery or not yet widely studied.

Pharmaceutical research

The presence of the pyrimidine ring and the aniline moiety suggests the molecule might have interesting biological properties. Pyrimidines are a class of nitrogen-containing heterocycles found in DNA and RNA, while aniline is a core structure in many drugs. Therefore, this compound could be a candidate for further investigation in drug discovery .

Material science research

The trifluoromethyl group can influence the physical properties of a molecule. This could lead to exploration of this compound in material science applications.

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt is a synthetic compound characterized by the molecular formula and a molecular weight of 326.11 g/mol. This compound features a chlorinated pyrimidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of an aniline moiety contributes to its potential as a pharmaceutical agent, particularly in targeting specific biological pathways .

Research indicates that 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt exhibits significant biological activity, particularly as a G protein-coupled receptor agonist. It has been studied for its potential in treating metabolic disorders such as type 2 diabetes by enhancing insulin secretion through GPR119 receptor modulation . The compound's unique structure allows it to interact selectively with biological targets, which is crucial for developing therapeutic agents.

The synthesis of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt typically involves several steps:

- Preparation of the Pyrimidine Intermediate: The starting material is often a chlorinated pyrimidine derivative, which can be synthesized via cyclization reactions involving appropriate precursors.

- Formation of the Aniline Moiety: The aniline part can be synthesized through nitration followed by reduction or direct amination.

- Coupling Reaction: The pyrimidine intermediate is coupled with the aniline derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

- Salt Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid .

This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting metabolic disorders and possibly other diseases influenced by G protein-coupled receptors. Its unique structural features make it suitable for further modifications to enhance efficacy and selectivity .

Studies have shown that 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt interacts specifically with G protein-coupled receptors, leading to increased insulin secretion in experimental models. This interaction profile suggests its utility in drug discovery aimed at treating conditions like type 2 diabetes and obesity . Further interaction studies are necessary to elucidate its complete pharmacological profile.

Several compounds share structural similarities with 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt, particularly within the class of trifluoromethylated pyrimidines:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | Contains piperidine instead of an aniline moiety | |

| N-(2-Chloro-5-fluoropyrimidin-4-yl)hydroxylamine | Hydroxylamine functionality | |

| 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acid | Sulfonic acid derivative |

The uniqueness of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable pharmacokinetic properties .